molecular formula C8H8N4O2 B3034102 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol CAS No. 1374408-48-6

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol

Cat. No.: B3034102
CAS No.: 1374408-48-6
M. Wt: 192.17
InChI Key: KSMQABALHLYQMU-UHFFFAOYSA-N
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Description

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,2,4-triazole ring and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol typically involves multistep reactions. One common method starts with the preparation of the 1,2,4-triazole ring, which can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles . The benzene ring with hydroxyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

Uniqueness

What sets 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol apart is its unique combination of a triazole ring and a benzene ring with hydroxyl groups.

Properties

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-8-10-7(11-12-8)5-2-1-4(13)3-6(5)14/h1-3,13-14H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQABALHLYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol
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4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol
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4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol
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